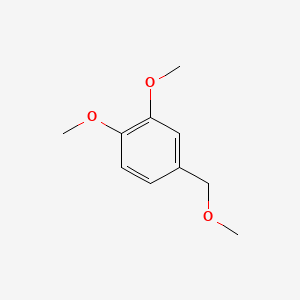

1,2-Dimethoxy-4-(methoxymethyl)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dimethoxy-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXOJIJNHQBMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191740 | |

| Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-28-6 | |

| Record name | 1,2-Dimethoxy-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies and Strategies for 1,2 Dimethoxy 4 Methoxymethyl Benzene**

Retrosynthetic Analysis of the 1,2-Dimethoxy-4-(methoxymethyl)benzene Scaffold

A retrosynthetic analysis of the target molecule identifies several logical disconnections. The most apparent disconnection is at the benzylic ether C-O bond, suggesting a precursor such as (3,4-dimethoxyphenyl)methanol or a 3,4-dimethoxybenzyl halide. This approach points towards a Williamson ether synthesis as a key final step.

A further disconnection of the methoxymethyl group from the aromatic ring suggests an electrophilic aromatic substitution or a metal-catalyzed coupling reaction on a 1,2-dimethoxybenzene (B1683551) (veratrole) precursor. This could involve the introduction of a chloromethyl or hydroxymethyl group, which is then converted to the final methoxymethyl ether. These primary disconnections form the basis for the synthetic strategies discussed below.

Classical and Modern Approaches to Benzylic Ether Synthesis

The formation of the benzylic ether is a critical transformation in the synthesis of this compound. Both classical and contemporary methods are well-suited for this purpose.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including benzylic ethers. byjus.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group from an alkyl halide. youtube.comjk-sci.com For the synthesis of this compound, two main variations of this strategy are feasible:

Reaction of a 3,4-dimethoxybenzyl halide with sodium methoxide (B1231860): In this approach, a precursor like 3,4-dimethoxybenzyl chloride is treated with sodium methoxide. The methoxide ion acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion.

Reaction of (3,4-dimethoxyphenyl)methanol with a methylating agent: Alternatively, the corresponding alcohol, (3,4-dimethoxyphenyl)methanol, can be deprotonated with a strong base (like sodium hydride) to form the alkoxide. This alkoxide is then treated with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to form the ether.

The use of a primary benzylic halide in the first approach ensures that the SN2 reaction is efficient, with minimal risk of competing elimination reactions. youtube.com

Table 1: Reagents for Williamson Ether Synthesis

| Nucleophile Precursor | Base | Electrophile (Methylating Agent) | Solvent |

|---|---|---|---|

| (3,4-dimethoxyphenyl)methanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) jk-sci.com |

This table presents common reagents used in the Williamson ether synthesis for preparing benzylic ethers.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. chemeurope.comharvard.edu The methoxy (B1213986) group (-OMe) is a moderate DMG. organic-chemistry.org

In the context of veratrole (1,2-dimethoxybenzene), the two methoxy groups can direct lithiation. The position ortho to one of the methoxy groups (C3 or C6) is the most likely site of initial metalation. To achieve functionalization at the 4-position, a different strategy or a precursor with a stronger DMG might be necessary, or reaction conditions could be tuned to favor metalation at the less sterically hindered 4-position, although this is less common. A more viable DoM approach would involve starting with a precursor where the desired substitution pattern is already partially established, using the directing groups to install the final piece of the scaffold.

Functional group interconversions (FGIs) are essential for transforming readily available starting materials into the required precursors for the final synthesis. numberanalytics.comimperial.ac.uk Several FGIs can be envisioned to prepare the methoxymethyl moiety at the 4-position of the 1,2-dimethoxybenzene ring.

A common starting material is veratraldehyde (3,4-dimethoxybenzaldehyde). This can be converted to the target structure through a two-step process:

Reduction of the aldehyde: The aldehyde group can be reduced to a primary alcohol, (3,4-dimethoxyphenyl)methanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). imperial.ac.uk

Etherification of the alcohol: The resulting benzylic alcohol can then be converted to the methyl ether via the Williamson ether synthesis as described previously.

Another route involves the chloromethylation of veratrole. The reaction of 1,2-dimethoxybenzene with paraformaldehyde and hydrochloric acid can produce 1,2-dimethoxy-4-chloromethyl-benzene. prepchem.com This benzylic chloride is an excellent electrophile for a subsequent Williamson ether synthesis with sodium methoxide to yield the final product.

Table 2: Key Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Aldehyde (-CHO) | 1. Sodium Borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Aldehyde (-CHO) | 1. NaBH₄2. NaH, then CH₃I | Methoxymethyl (-CH₂OCH₃) |

| Hydroxymethyl (-CH₂OH) | Thionyl Chloride (SOCl₂) | Chloromethyl (-CH₂Cl) |

This table outlines key transformations to manipulate the functional group at the 4-position of the dimethoxybenzene ring.

Catalytic and Green Chemistry Innovations in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency and reduce waste.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds. nih.govchemscene.com While direct synthesis is often more straightforward for this particular molecule, catalytic methods offer alternative strategies for functionalizing the veratrole ring system.

For instance, a Suzuki or Stille coupling could be employed if starting from a halogenated veratrole derivative, such as 4-bromo-1,2-dimethoxybenzene. This precursor could be coupled with a suitable organoboron or organotin reagent to introduce the required carbon framework at the 4-position. However, this approach is more complex than necessary for installing a simple methoxymethyl group.

A more relevant application of transition metal catalysis would be in C-H activation/functionalization reactions. thieme-connect.de Research in this area aims to directly convert a C-H bond on the aromatic ring into a C-C or C-O bond, bypassing the need for pre-functionalized starting materials like halides. While specific protocols for the direct methoxymethylation of veratrole are not widely established, the field represents a frontier for developing more efficient and atom-economical syntheses in the future.

Biocatalytic Approaches and Enzymatic Transformations

The application of biocatalysis in the synthesis of fine chemicals is a burgeoning field, driven by the pursuit of greener, more selective, and efficient chemical processes. nih.gov While specific research on the direct biocatalytic synthesis of this compound is not extensively documented, analogous enzymatic transformations, particularly for the formation of the dimethoxybenzene moiety, offer significant insights into potential biocatalytic routes.

The formation of the 1,2-dimethoxybenzene core of the target molecule can be envisaged through the enzymatic O-methylation of a catechol precursor. Catechol-O-methyltransferases (COMTs) are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a hydroxyl group of a catechol-containing substrate. nih.gov This enzymatic methylation is a key process in the metabolism of catecholamines and other catecholic compounds. nih.gov

Research into COMTs has demonstrated their utility in the regioselective methylation of various catechols. nih.govcapes.gov.br For instance, studies on the enzymatic O-methylation of catechols and catecholamines have shown that the reaction proceeds at a physiological pH of around 7.85 and a temperature of 37°C, with MgCl2 acting as a cofactor. nih.gov The regioselectivity of the methylation, i.e., the preferential methylation of one of the two hydroxyl groups in the catechol ring, is influenced by the physicochemical properties of the substrate. nih.govacs.org

A significant challenge in the application of SAM-dependent methyltransferases is the cost of the SAM cofactor and the potential for product inhibition by the demethylated byproduct. capes.gov.br To address this, enzymatic cascade reactions have been developed to regenerate SAM in situ, making the process more economically viable for industrial applications. capes.gov.br

Novel O-methyltransferases have also been identified from sources such as the mycelium of Lentinula edodes (shiitake mushroom), which have been shown to effectively catalyze the O-methylation of various catecholic substrates, including flavonoids. nih.gov These enzymes, when expressed in a host like Escherichia coli, can be used as biocatalysts for specific methylation reactions. nih.gov

While the enzymatic methylation of the catechol precursor to form the 1,2-dimethoxybenzene structure is a plausible biocatalytic step, the subsequent or separate enzymatic methoxymethylation of the 4-hydroxymethyl group presents a different challenge. There is limited literature on specific enzymes that catalyze the methoxymethylation of benzylic alcohols. However, the broad substrate tolerance of some alcohol-modifying enzymes, such as certain lipases and dehydrogenases, could be explored for this transformation. For example, lipases have been used in the transesterification of benzyl (B1604629) alcohol derivatives, demonstrating their activity on substituted aromatic alcohols. mdpi.com Further research and enzyme engineering would be necessary to develop a biocatalyst for the specific methoxymethylation required to complete the synthesis of this compound.

| Enzyme Class | Substrate Type | Transformation | Key Findings & Conditions |

| Catechol-O-methyltransferase (COMT) | Catechols, Catecholamines | O-methylation | Regioselective; Requires S-adenosylmethionine (SAM) as a methyl donor and MgCl2 as a cofactor; pH ~7.85, Temp ~37°C. nih.gov |

| O-methyltransferase (from Lentinula edodes) | Flavonoids, Catecholic substrates | O-methylation | Successfully used for generating taste-active flavonoids; Enzymes can be heterologously expressed in E. coli. nih.gov |

Synthetic Route Optimization and Process Research for Scalability

The industrial production of this compound necessitates synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. Process research and optimization efforts for this compound can be largely extrapolated from the extensive work done on the synthesis of the structurally related and commercially important compound, 1,2-dimethoxybenzene (veratrole).

The classical synthesis of veratrole, and by extension the dimethoxy moiety of the target molecule, often involves the Williamson ether synthesis, where a catechol precursor is reacted with a methylating agent in the presence of a base. guidechem.comgoogle.com A common industrial method utilizes catechol and dimethyl sulfate. google.com However, dimethyl sulfate is highly toxic, and the reaction generates sulfuric acid, which requires neutralization and leads to significant waste streams. google.com

To mitigate these issues, alternative methylating agents and reaction conditions have been explored. The use of methyl chloride, a less expensive and less toxic reagent, has been investigated. guidechem.comgoogle.com One optimized process describes the reaction of catechol with methyl chloride in an aqueous solution with a strong base (like sodium hydroxide (B78521) or potassium hydroxide) in an autoclave at elevated temperature (50-100°C) and pressure (0.3-0.5 MPa). guidechem.comgoogle.com This method avoids the use of organic solvents like toluene (B28343) and phase-transfer catalysts, simplifying the workup and reducing environmental impact, with reported yields of 90-95%. guidechem.com

Further refinements to the synthesis of veratrole include the use of different base and solvent systems. A patent describes a method using lithium hydroxide instead of sodium hydroxide with dimethyl sulfate as the methylating agent, which is reported to lower the reaction temperature, shorten the reaction time, and improve the yield to up to 95% without the need for reflux conditions. google.comwipo.int

The table below summarizes various synthetic strategies for veratrole, which can be considered for the optimization of this compound synthesis.

| Precursor | Methylating Agent | Base/Catalyst | Solvent | Key Process Features | Reported Yield |

| Catechol | Dimethyl Sulfate | Sodium Hydroxide | - | Traditional method, but dimethyl sulfate is highly toxic. google.com | High |

| Catechol | Methyl Chloride | Sodium/Potassium Hydroxide | Water | Avoids organic solvents and phase-transfer catalysts; requires autoclave. guidechem.comgoogle.com | 90-95% |

| Catechol | Methylcarbonate | Sodium Hydroxide / Tetrabutylammonium Bromide | Methylcarbonate | Phase-transfer catalysis; mild conditions. google.com | 89-90% |

| Catechol | Dimethyl Sulfate | Lithium Hydroxide | - | Reduced reaction temperature and time; improved safety. google.comwipo.int | up to 95% |

For the synthesis of this compound, a key optimization parameter would be the selective protection and deprotection of the 4-hydroxymethyl group if the dimethoxylation is performed first, or the careful choice of reaction conditions to prevent side reactions on the methoxymethyl group if it is already present on the starting material. The use of flow chemistry is another modern approach to enhance the safety, efficiency, and scalability of such reactions, offering precise control over reaction parameters and minimizing the handling of hazardous materials.

**chemical Reactivity and Mechanistic Investigations of 1,2 Dimethoxy 4 Methoxymethyl Benzene**

Aromatic Ring Reactivity Studies

The reactivity of the benzene (B151609) ring is dominated by the strong electron-donating effects of the two methoxy (B1213986) substituents, which activate the ring towards electrophilic attack and govern the regiochemical outcome of such reactions.

The benzene ring of 1,2-dimethoxy-4-(methoxymethyl)benzene contains three substituents: two methoxy groups (-OCH₃) at positions 1 and 2, and a methoxymethyl group (-CH₂OCH₃) at position 4. In electrophilic aromatic substitution (EAS) reactions, the rate and regioselectivity are dictated by the electronic properties of these groups. vanderbilt.edu

Methoxy groups are powerful activating groups that donate electron density to the ring through resonance, and they are ortho, para-directors. libretexts.orglkouniv.ac.inlibretexts.org The methoxymethyl group is considered a weakly activating, ortho, para-directing group. The cumulative effect of these substituents determines the position of electrophilic attack.

The directing influences are as follows:

The C1-methoxy group directs to the ortho position C6 and the para position C4 (which is already substituted).

The C2-methoxy group directs to the ortho position C3 and the para position C5.

The C4-methoxymethyl group directs to the ortho positions C3 and C5.

The positions C3, C5, and C6 are all activated. The C5 position is particularly favored as it is activated by two groups: it is para to the strong activating C2-methoxy group and ortho to the C4-methoxymethyl group. The C3 position is ortho to two adjacent substituents, which may introduce some steric hindrance. The C6 position is ortho to the C1-methoxy group. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 and C6 positions.

A computational study involving the electrophilic substitution on the closely related 1,2-dimethoxybenzene (B1683551) confirmed that the reaction is highly regioselective, favoring attack at the position para to one of the methoxy groups (equivalent to the C5 position in the target molecule). scirp.org Experimental work on the nitration of the parent compound, veratryl alcohol, using lignin (B12514952) peroxidase and tetranitromethane, resulted in the formation of 4,5-dimethoxy-2-nitrobenzyl alcohol, which corresponds to nitration at the C5 position. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 1,2-Dimethoxy-4-(methoxymethyl)-5-nitrobenzene | Strong activation from C2-methoxy (para) and C4-methoxymethyl (ortho). nih.govyoutube.com |

| Halogenation | Br⁺, Cl⁺ | 5-Bromo-1,2-dimethoxy-4-(methoxymethyl)benzene | Strong directing effect of activating groups overcomes the weak deactivation of halogens. libretexts.org |

| Friedel-Crafts Acylation | RCO⁺ | 1-(4,5-Dimethoxy-2-(methoxymethyl)phenyl)ethan-1-one | Acylation at the highly activated C5 position. Friedel-Crafts reactions are highly sensitive to activating groups. lkouniv.ac.inlibretexts.org |

The electron-rich nature of the dimethoxybenzene core makes it susceptible to oxidation. Enzymatic oxidation, particularly by lignin peroxidase (LiP) from the fungus Phanerochaete chrysosporium, is a well-studied process for this class of compounds. nih.gov The initial step in the LiP-catalyzed oxidation involves a one-electron transfer from the aromatic ring to the enzyme, generating a delocalized cation radical. nih.gov

This veratryl alcohol methyl ether cation radical is a key reactive intermediate. Its formation is central to the oxidative degradation pathways. nih.gov The subsequent fate of this radical can involve several pathways, including demethoxylation, side-chain cleavage, or coupling reactions. For instance, in the presence of tetranitromethane, the cation radical can couple with a nitrogen dioxide radical (•NO₂) to yield nitrated aromatic products. nih.gov This highlights that the initial oxidative event occurs at the aromatic nucleus, creating a highly reactive species that drives further transformations.

Studies on the related veratryl alcohol show that its oxidation can yield a variety of products, including veratraldehyde (from side-chain oxidation) and, under certain conditions, ring-opened products. dtu.dkmdpi.comnih.gov The specific products formed depend heavily on the oxidant and reaction conditions.

Table 2: Products from the Oxidation of Veratryl Alcohol (a close analog)

| Catalyst / Reagent | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |

| Ru/Al₂O₃ | Veratraldehyde | 93 | 67 (for Veratraldehyde) | dtu.dk |

| Nitrogen-rich Carbon Nanotubes (NCTN700) | Veratraldehyde, 4-methyl veratrole | 99 | N/A | mdpi.com |

| Mg-doped Copper Chromite | Veratraldehyde | 80 (at 140°C) | 80 (at 100°C) | nih.gov |

| Laccase / Mediator System | Veratraldehyde | Variable | Variable | researchgate.net |

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. nih.govbeilstein-journals.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org

For this compound, the methoxy groups are effective DMGs. wikipedia.orgorganic-chemistry.org The ether oxygen of the methoxymethyl group could also contribute to directing the lithiation. The potential sites for deprotonation are C3 (ortho to the C2-methoxy and C4-methoxymethyl), C5 (ortho to the C4-methoxymethyl), and C6 (ortho to the C1-methoxy). Due to the strong directing ability of the methoxy group, lithiation is expected to occur preferentially at a position ortho to one of the methoxy groups. Given the electronic environment, the C3 and C6 positions are the most likely sites for directed metalation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

Side-Chain Reactivity of the Methoxymethyl Moiety

The methoxymethyl side-chain features a benzylic carbon and an ether linkage, both of which are sites for chemical transformations.

The carbon atom directly attached to the aromatic ring is a benzylic position. pearson.com This position is known to be reactive towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms) because the benzene ring can stabilize the transition states and intermediates involved. chemistrysteps.comkhanacademy.orglibretexts.org In the case of this compound, the reaction would involve a nucleophile attacking the benzylic carbon and displacing the methoxy group (-OCH₃).

However, methoxide (B1231860) (CH₃O⁻) is a strong base and therefore a poor leaving group. Consequently, direct nucleophilic displacement is difficult and typically requires the ether oxygen to be activated first. This can be achieved by protonation with a strong acid or complexation with a Lewis acid, which converts the methoxy group into a good leaving group (e.g., methanol). Under such conditions, an Sₙ1 pathway is likely, proceeding through a resonance-stabilized secondary benzylic carbocation.

A study investigating the fragmentation of 4-substituted-1-(methoxymethyl)benzene derivatives under mass spectrometry conditions found that hydride elimination occurs specifically from the methylene (B1212753) group of the side chain. nih.govnih.gov This formation of an [M-H]⁺ ion underscores the stability of the resulting benzylic cation and the inherent reactivity of the benzylic position.

The ether bond within the methoxymethyl side-chain (-CH₂-O-CH₃) can be cleaved under acidic conditions. Ethers are generally resistant to cleavage but react with strong acids like HBr or HI. The mechanism involves the initial protonation of the ether oxygen atom, making it a better leaving group.

Hydrolysis : In the presence of aqueous acid (e.g., H₂SO₄, H₂O), the protonated ether undergoes nucleophilic attack by water. This reaction cleaves the benzyl-oxygen bond, leading to the formation of 3,4-dimethoxybenzyl alcohol and methanol (B129727). The reaction likely proceeds via an Sₙ1 mechanism due to the formation of a stable, resonance-delocalized benzylic carbocation.

Alcoholysis : If the reaction is performed in an alcoholic solvent (R-OH) with an acid catalyst, the solvent alcohol acts as the nucleophile. This results in a transetherification reaction, yielding a new ether (1-(alkoxymethyl)-3,4-dimethoxybenzene) and methanol.

These reactions provide a synthetic route to convert the methoxymethyl ether back to the parent benzyl (B1604629) alcohol or to other benzyl ethers.

Radical Reactions Involving the Methoxymethyl Group

The methoxymethyl group of this compound is a potential site for radical reactions, particularly hydrogen atom abstraction. While specific studies on the radical reactions of this compound are not extensively detailed in the literature, analogies can be drawn from studies on similar structures, such as dimethoxymethane (B151124) (DMM). In the oxidation of DMM, H-atom abstraction from the methoxymethyl group is a key initiation step, leading to the formation of a methoxymethyl radical (ĊH₂OCH₃). d-nb.info The rate coefficients and reaction pathways for these types of radical reactions are often investigated through detailed kinetic modeling and theoretical studies using ab initio methods. d-nb.info For instance, in the decomposition of related ethers, the formation of methoxy and methoxymethyl radicals is a recognized pathway. d-nb.info Such reactions are crucial in understanding combustion and atmospheric chemistry processes.

Reaction Pathway Elucidation using Kinetic and Spectroscopic Methods

The elucidation of reaction pathways for this compound and its derivatives has been accomplished using various kinetic and spectroscopic techniques, with mass spectrometry being particularly insightful.

Furthermore, computational methods like Density Functional Theory (DFT) have been employed to study the reaction mechanisms of related dimethoxybenzene compounds. For example, a DFT study on the electrophilic aromatic substitution (SEAr) reaction of 1,2-dimethoxybenzene helped in understanding the regioselectivity and the role of catalysts and solvents in the reaction pathway. scirp.org Such theoretical approaches are crucial for calculating energetic barriers and stabilizing intermediates, like the σ-complex, thereby providing a detailed picture of the reaction coordinate. scirp.org

Influence of Substituent Effects on Reactivity Profiles

The substituents on the aromatic ring significantly influence the reactivity of this compound. The two methoxy groups at positions 1 and 2 are electron-donating groups. These groups increase the electron density of the benzene ring through resonance, thereby activating it towards electrophilic substitution reactions. lumenlearning.comlibretexts.org Generally, substituents like methoxy groups can increase the rate of electrophilic substitution by a factor of ten thousand compared to unsubstituted benzene. lumenlearning.comlibretexts.org

The influence of substituents has been specifically demonstrated in the context of the hydride elimination reaction mentioned previously. A study compared the relative intensity of the [M-H]⁺ peak for a series of 4-substituted-(methoxymethyl)benzenes. nih.gov The results showed that electron-donating groups at the para position significantly enhance the formation of the [M-H]⁺ ion. nih.gov The order of the relative peak intensity of [M-H]⁺ to the protonated molecule [M+H]⁺ was found to be: 4-methoxy-1-(methoxymethyl)benzene > (methoxymethyl)benzene > 4-nitro-1-(methoxymethyl)benzene. nih.gov This indicates that the electron-donating methoxy group in this compound stabilizes the transition state leading to hydride elimination.

Table 1: Relative Peak Intensity of [M-H]⁺ in FAB Mass Spectra of 4-Substituted-(methoxymethyl)benzene Derivatives This table illustrates the effect of substituents on the hydride elimination reaction. Data sourced from Horiyama & Shizuma (2025). nih.gov

| Compound | Substituent at Position 4 | Electron-Donating/Withdrawing Nature | Relative Peak Intensity Order ([M-H]⁺ / [M+H]⁺) |

|---|---|---|---|

| 4-methoxy-1-(methoxymethyl)benzene | -OCH₃ | Strongly Electron-Donating | 1 (Highest) |

| (methoxymethyl)benzene | -H | Neutral (Reference) | 2 |

| 4-nitro-1-(methoxymethyl)benzene | -NO₂ | Strongly Electron-Withdrawing | 3 (Lowest) |

This trend was further supported by DFT calculations, which showed that the energy barrier for the [M-H]⁺ formation increased as the substituent became more electron-withdrawing. nih.gov The Hammett equation, which correlates reaction rates with substituent constants (σ values), provided a good linear correlation for this reaction, confirming the electronic influence of the substituents. nih.gov The activating nature of electron-donating groups like methoxy is a general principle in electrophilic aromatic substitution, as they stabilize the carbocation intermediate (the σ-complex). lumenlearning.comlibretexts.org

Table 2: Relative Rates of Nitration for Substituted Benzenes This table provides a general comparison of how different substituents affect the rate of an electrophilic aromatic substitution reaction relative to benzene. Data adapted from Lumen Learning. lumenlearning.com

| Substituent (R in C₆H₅R) | Relative Rate | Classification |

|---|---|---|

| -OH | 1,000 | Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Deactivating |

**applications in Advanced Organic Synthesis and Materials Science Research**

1,2-Dimethoxy-4-(methoxymethyl)benzene as a Key Synthetic Intermediate

The reactivity of this compound is primarily centered around the veratryl (3,4-dimethoxyphenyl) group and the benzylic methoxymethyl moiety. The electron-rich aromatic ring is susceptible to electrophilic substitution, while the methoxymethyl group can be manipulated to introduce a variety of functional groups, making it a valuable precursor in multi-step synthetic sequences.

The veratryl motif is a common structural feature in a wide array of natural products, particularly in the lignan (B3055560) and isoquinoline (B145761) alkaloid families. While direct, large-scale applications of this compound as a starting material are not extensively documented in readily available literature, its structure represents a key fragment of these complex molecules. For instance, it is a constitutional isomer of veratryl alcohol, a known precursor in the synthesis of certain natural products.

In the context of lignan synthesis, such as analogues of podophyllotoxin, the veratryl group is an essential component. youtube.comyoutube.com Synthetic strategies often involve the coupling of two C6-C3 units, where the veratryl moiety serves as one of these building blocks. The methoxymethyl group of this compound could theoretically be converted into other functional groups necessary for such coupling reactions. For example, oxidation could yield the corresponding aldehyde (veratraldehyde), a common starting material in these syntheses.

| Natural Product Class | Key Structural Motif | Potential Synthetic Role of this compound |

| Lignans (e.g., Podophyllotoxin) | Veratryl (3,4-dimethoxyphenyl) group | Precursor to a C6-C3 building block after modification of the methoxymethyl group. youtube.comyoutube.comrsc.org |

| Isoquinoline Alkaloids | 3,4-Dimethoxyphenylethylamine core | Precursor to homoveratrylamine through a series of functional group transformations. |

The 3,4-dimethoxyphenyl group is a prevalent feature in numerous pharmacologically active compounds. Consequently, this compound represents a potential starting material for the synthesis of various pharmaceutical scaffolds. A key transformation would involve converting the methoxymethyl group into a two-carbon side chain, such as an ethylamine (B1201723) group, to furnish a homoveratrylamine skeleton. This scaffold is central to the structure of many isoquinoline alkaloids.

The synthesis of such scaffolds would likely proceed through initial functionalization of the methoxymethyl group, for example, by conversion to a halomethyl group, followed by chain extension via cyanation and subsequent reduction. This multi-step process would yield a key intermediate for cyclization reactions to form the core heterocyclic structure of these pharmaceutical scaffolds.

The electron-rich nature of the veratryl ring in this compound makes it an ideal substrate for electrophilic substitution reactions, which are often key steps in the synthesis of heterocyclic compounds. For example, after appropriate modification of the methoxymethyl side chain to an ethylamine, the resulting N-acyl derivative could undergo intramolecular cyclization reactions like the Bischler-Napieralski or Pictet-Spengler reaction to form dihydroisoquinoline or tetrahydroisoquinoline ring systems, respectively. These ring systems are foundational to a vast number of synthetic targets in medicinal chemistry.

| Heterocyclic System | Key Synthetic Reaction | Role of this compound Derivative |

| Dihydroisoquinolines | Bischler-Napieralski Reaction | The veratryl group acts as the nucleophile in the intramolecular cyclization of an N-acyl-β-phenylethylamine. |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | The veratryl ring participates in the intramolecular electrophilic substitution with an iminium ion. |

Contributions to Polymer Chemistry and Functional Materials

The application of this compound in polymer and materials science is not as well-documented as its role in small-molecule synthesis. However, its structure suggests potential as a precursor to functional monomers and materials.

While this compound is not a conventional monomer, it could be chemically modified to introduce polymerizable functional groups. rsc.org For instance, the introduction of a vinyl or styrenyl group onto the aromatic ring would transform it into a monomer suitable for addition polymerization. The resulting polymers would feature pendant veratryl groups, which could impart specific properties such as increased solubility in organic solvents and potential for post-polymerization modification.

The electron-rich veratryl core of this compound is a structural element found in some organic electronic materials. The methoxy (B1213986) groups can enhance the electron-donating character of the aromatic ring, a desirable property for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Synthetic routes could involve the elaboration of this compound into larger, more conjugated systems, such as derivatives of oligo(p-phenylene vinylene) or other conductive polymers. youtube.com However, direct and specific examples of its use in the synthesis of these materials are not widely reported in the literature. The compound would likely serve as an early-stage precursor for the synthesis of more complex, functional molecules that are then incorporated into these advanced materials.

Role in the Development of Coatings and Resins

While direct, extensive research on the incorporation of this compound into coatings and resins is not widely documented, its structural motifs are present in compounds used for polymer synthesis. The veratryl group is a known component in bio-based epoxy resins, and the methoxymethyl group offers a potential site for polymerization or cross-linking.

Lignin (B12514952), a complex biopolymer rich in methoxylated phenol (B47542) units, is a source of aromatic compounds for the synthesis of more sustainable polymers. researchgate.netwiley-vch.de Vanillyl alcohol, a compound structurally similar to the core of this compound, has been explored as a precursor for bio-based epoxy resins. researchgate.netscilit.com For instance, the synthesis of diglycidyl ether of bisguaiacol (DGEBG), derived from vanillyl alcohol, demonstrates the utility of the guaiacol (B22219) (2-methoxyphenol) unit in creating epoxy thermosets. researchgate.net Research has shown that the presence of methoxy groups can influence the thermomechanical properties of the resulting polymers, often lowering the glass transition temperature (Tg) while potentially increasing the glassy storage modulus. researchgate.net

The methoxymethyl group in this compound presents a reactive handle that could be exploited in resin formulation. Functional monomers, which are incorporated into polymers to impart specific properties, are crucial in the development of advanced coatings. nih.govpcimag.comspecificpolymers.comresonac.comnih.gov The ether linkage of the methoxymethyl group could potentially undergo cleavage under certain acidic conditions to generate a reactive benzylic carbocation, which could then participate in polymerization reactions, such as in the formation of phenol-formaldehyde type resins. Studies on the self-condensation of veratryl alcohol, a related lignin model compound, have shown the formation of benzyl (B1604629) ether and diphenylmethane (B89790) structures, suggesting pathways by which this compound could be integrated into a polymer matrix. researchgate.net

The development of specialty epoxy resins often involves the use of unique monomers to achieve desired properties like heat resistance, flame retardancy, or modified mechanical characteristics. researchgate.net While not explicitly reported for this compound, its structure is analogous to other functional monomers used in the synthesis of specialized polymers.

Table 1: Potential Contributions of this compound Structural Features to Resin Properties

| Structural Feature | Potential Role in Coatings and Resins | Research Context |

| 1,2-Dimethoxybenzene (B1683551) Core | Incorporation into bio-based polymer backbones, influencing thermomechanical properties. | Derivatives of vanillyl alcohol used in epoxy resin synthesis. researchgate.netscilit.com |

| Methoxymethyl Group | Potential reactive site for polymerization or cross-linking via ether cleavage. | Self-condensation studies of veratryl alcohol show formation of new C-C and C-O bonds. researchgate.net |

| Overall Structure | Acts as a functional monomer to introduce specific properties into a polymer network. | General principles of functional monomer use in latexes and specialty resins. nih.govpcimag.comnih.gov |

Utilization in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. researchgate.net The electron-rich dimethoxybenzene unit is a common motif in the construction of host molecules and self-assembling systems.

Macrocyclic compounds, such as crown ethers and pillararenes, are fundamental components of host-guest chemistry. scispace.comnih.govrsc.org The synthesis of these molecules often relies on the use of aromatic building blocks. The 1,2-dimethoxybenzene unit, present in this compound, is a key component of a major class of macrocycles known as pillar[n]arenes. scispace.comrsc.org These are synthesized through the condensation of a 1,4-dialkoxybenzene with paraformaldehyde. scispace.com While 1,4-dimethoxybenzene (B90301) is the typical precursor, the principles of this synthesis suggest that other substituted dimethoxybenzenes could potentially be used to create functionalized pillararenes.

The construction of macrocycles often involves the strategic placement of functional groups on the aromatic building blocks to influence solubility, recognition properties, and further reactivity. nih.gov The methoxymethyl group of this compound could serve as such a functional handle. For instance, diacetylene macrocycles have been synthesized from 1,2-diethynylbenzene (B1594171) derivatives, highlighting the use of reactive side chains in macrocyclization reactions. mit.edu

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. chemrxiv.org Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, are particularly prone to self-assembly in solution. The 3,4-dimethoxybenzyl group of this compound can be considered a moderately hydrophobic component. If this unit were incorporated into a larger molecule with a polar head group, the resulting amphiphile could potentially self-assemble into structures like micelles, vesicles, or gels. chemrxiv.org

Research on the self-condensation of veratryl alcohol has shown that it can form oligomeric structures through the formation of ether and diphenylmethane linkages. researchgate.net This indicates a tendency for veratryl units to associate and react, a process that can be considered a form of covalent self-assembly. In the context of non-covalent self-assembly, the electron-rich aromatic ring of the veratryl group can participate in π-π stacking interactions, which are a significant driving force for the organization of many supramolecular systems. Supramolecular polymers can be constructed based on the molecular recognition of repeating units, which can range from small aromatic components to larger macrocycles. researchgate.net

Catalytic Applications and Ligand Development Research

The development of new ligands is crucial for advancing the field of homogeneous catalysis, enabling more efficient and selective chemical transformations. The 3,4-dimethoxybenzyl group of this compound can be incorporated into various ligand scaffolds to modulate the electronic and steric properties of the resulting metal complexes.

While direct catalytic applications of ligands derived from this compound are not prominent in the literature, the synthesis of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands from substituted benzyl derivatives is a well-established strategy. nih.govtcichemicals.comnih.govnih.govrsc.orgresearchgate.netyoutube.comnih.govnih.govrsc.org

Phosphine ligands are a cornerstone of transition metal catalysis, particularly with metals like rhodium and palladium. nih.govtcichemicals.comyoutube.com The electronic properties of the phosphine, which are influenced by the substituents on the phosphorus atom, play a critical role in the activity and selectivity of the catalyst. The electron-donating nature of the dimethoxybenzyl group could be used to create more electron-rich phosphine ligands, which can enhance the catalytic activity in certain reactions, such as cross-coupling and hydrogenation. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis. nih.govnih.govyoutube.comnih.govrsc.org The properties of NHC ligands can be tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring. The 3,4-dimethoxybenzyl group could be attached to an NHC framework to create ligands with specific steric bulk and electronic properties, potentially influencing the outcome of catalytic reactions such as C-C bond formation or olefin metathesis.

Table 2: Potential Ligand Types and Catalytic Reactions Involving the this compound Scaffold

| Ligand Type | Potential Metal Center | Potential Catalytic Application | Relevant Research Context |

| Phosphine Ligands | Rhodium, Palladium | Asymmetric Hydrogenation, Cross-Coupling Reactions | Synthesis of P-chiral phosphines and their use in catalysis. nih.govtcichemicals.com Rhodium-catalyzed asymmetric hydrogenation. researchgate.net |

| N-Heterocyclic Carbene (NHC) Ligands | Rhodium, Palladium, Ruthenium | Olefin Metathesis, C-C Coupling Reactions | General applications of NHCs in catalysis. nih.govnih.govyoutube.comnih.govrsc.org |

| Schiff Base Ligands | Various Transition Metals | Oxidation, Polymerization | General use of Schiff base complexes in catalysis. |

**theoretical and Computational Chemistry Studies of 1,2 Dimethoxy 4 Methoxymethyl Benzene**

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment over time.

Theoretical studies on anisole (B1667542) and dimethoxybenzenes have shown that the methoxy (B1213986) groups have preferred orientations. researchgate.net For unhindered ortho-dimethoxy-substituted phenyl rings, a coplanar conformation is often favored due to mesomeric effects. researchgate.net The side chain's conformational preferences are influenced by steric and electronic factors, with a tendency to adopt staggered conformations to minimize steric hindrance. acs.org

Table 2: Key Dihedral Angles in 1,2-Dimethoxy-4-(methoxymethyl)benzene

| Dihedral Angle | Description | Expected Preference |

| C-C-O-C (methoxy) | Rotation of the methoxy group relative to the benzene (B151609) ring | Near planar (0° or 180°) |

| C-C-C-O (side chain) | Rotation around the bond connecting the side chain to the ring | Dependent on steric hindrance with adjacent methoxy group |

| C-C-O-C (side chain) | Rotation within the methoxymethyl group | Gauche or anti conformations |

Note: This table presents expected conformational preferences based on studies of similar molecules. Specific energetic profiles for this compound would require dedicated computational analysis.

The nature of intermolecular interactions is crucial for understanding the physical properties and biological activity of a compound. The oxygen atoms of the ether linkages in this compound can act as hydrogen bond acceptors, allowing for interactions with protic solvents or biological macromolecules. The aromatic ring can participate in π-π stacking and C-H···π interactions. researchgate.net

MD simulations in explicit solvent are essential for accurately modeling these interactions and their impact on the molecule's conformation and behavior. nih.gov The polarity of the solvent can significantly influence reaction pathways and the stability of intermediates, as demonstrated in studies of electrophilic reactions of 1,2-dimethoxybenzene (B1683551). scirp.org For instance, polar solvents can stabilize charged intermediates, potentially altering reaction rates and outcomes. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing synthetic pathways. Computational modeling allows for the exploration of potential energy surfaces, identifying stable intermediates and the high-energy transition states that connect them.

Key Research Findings:

Electrophilic Aromatic Substitution: The benzene ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of its two methoxy groups. msu.edu A general two-step mechanism is proposed for these reactions. msu.edu The first, rate-determining step involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion. msu.edu The second, faster step is the loss of a proton to restore the aromaticity of the ring. msu.edu The stability of the benzenonium ion, enhanced by delocalization, generally prevents molecular rearrangements. msu.edu

Transition State Searches: The characterization of transition states is a key aspect of reaction modeling. Computational methods like the linear synchronous transit (LST) and quadratic synchronous transit (QST) algorithms are employed to locate the saddle point on the potential energy surface that represents the transition state. nih.gov These calculations provide the structure and energy of the transition state, which are essential for determining the activation energy of a reaction.

Modeling of Ion Formation: Studies on structurally related compounds provide insight into potential reactions. For example, research on 4-methoxy-1-(methoxymethyl)benzene using mass spectrometry and DFT calculations investigated the formation of the [M-H]⁺ ion. nih.gov This process involves the elimination of a hydride anion. Deuterium labeling studies confirmed that the elimination occurs from the methoxymethyl group. nih.gov DFT calculations can be used to model the transition state of such fragmentation processes, elucidating the most likely mechanism. nih.gov

Below is an illustrative data table showing the kind of energy data obtained from DFT calculations for a hypothetical reaction involving this compound.

Table 1: Illustrative DFT Energy Profile for a Hypothetical Reaction Step This table is for illustrative purposes to demonstrate the type of data generated in computational studies.

Prediction of Spectroscopic Parameters (Theoretical Basis)

Computational quantum chemistry is an indispensable tool for interpreting and predicting spectroscopic data. By calculating the electronic structure of a molecule, it is possible to simulate its NMR, infrared (IR), and Raman spectra. These theoretical spectra aid in the assignment of experimental signals and can be used to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The prediction of NMR chemical shifts (δ) and coupling constants through computation has become a standard practice in organic chemistry.

Theoretical Approach:

The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). nih.gov The process involves:

Geometry Optimization: The molecular geometry is first optimized to find its lowest energy conformation. DFT functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)) are commonly used for this step. nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the GIAO-DFT method is employed to calculate the magnetic shielding tensor for each nucleus. nih.govaps.org The isotropic shielding constant (σ) is the average of the diagonal elements of this tensor.

Chemical Shift Calculation: The calculated isotropic shielding constant is then converted to a chemical shift (δ) by comparing it to the shielding constant of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_ref - σ_sample.

The accuracy of the prediction depends heavily on the choice of the DFT functional and basis set. aps.orgcomporgchem.com Hybrid functionals are often preferred for their balance of accuracy and computational cost. comporgchem.com

An illustrative table below shows the type of data that would be generated for the ¹³C NMR chemical shifts of this compound.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes. Actual values would be derived from specific GIAO-DFT calculations.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the harmonic vibrational frequencies and their corresponding intensities.

Theoretical Approach:

The standard method involves DFT calculations to determine the second derivatives of the energy with respect to the atomic positions. elixirpublishers.com This process yields a set of normal vibrational modes and their frequencies.

Harmonic Frequencies: The initial calculations are based on the harmonic oscillator approximation. The resulting frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. rsc.org Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Intensity Calculation: IR intensities are proportional to the square of the change in the molecular dipole moment during a vibration. Raman intensities are related to the change in the molecular polarizability. nih.gov Both can be calculated to generate a full theoretical spectrum.

Vibrational Assignment: Each calculated frequency corresponds to a specific motion of the atoms (e.g., C-H stretch, CH₂ bend). The Potential Energy Distribution (PED) analysis helps to quantify the contribution of different internal coordinates to each normal mode, allowing for a detailed and reliable assignment of the spectral bands. nih.gov

The table below provides an example of calculated vibrational frequencies and their assignments for the key functional groups in this compound.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound This table is for illustrative purposes. Assignments are based on known group frequencies.

Compound Index

Table 4: List of Chemical Compounds Mentioned

**advanced Analytical Methodologies in 1,2 Dimethoxy 4 Methoxymethyl Benzene Research**

High-Resolution Mass Spectrometry for Structural Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural characterization of 1,2-Dimethoxy-4-(methoxymethyl)benzene. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.

In a study on the closely related compound 4-methoxy-1-(methoxymethyl)benzene, Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry were utilized. nih.gov For 4-methoxy-1-(methoxymethyl)benzene (MW: 152), the EI mass spectrum showed a molecular ion (M+•) peak at an m/z of 152. nih.gov A notable observation under positive ion FAB conditions was the appearance of an [M-H]+ ion at m/z 151. nih.gov Further investigation using deuterium-labeled compounds confirmed that the hydride elimination occurred at the methylene (B1212753) of the 1-(methoxymethyl) moiety. nih.gov These findings suggest that for this compound (MW: 182.22), HRMS would be expected to show a molecular ion peak at its exact mass, and potential fragmentation patterns could be predicted based on the behavior of similar structures. The high accuracy of HRMS would allow for the differentiation between ions of the same nominal mass, ensuring unambiguous identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

| [M]+ | 182.0943 | Molecular Ion |

| [M+H]+ | 183.1021 | Protonated Molecular Ion |

| [M+Na]+ | 205.0840 | Sodium Adduct |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complex structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environments of the protons and carbons, multi-dimensional techniques are essential for assembling the complete molecular architecture.

For a molecule like this compound, which has several similar chemical groups, 2D NMR experiments are crucial for unambiguous signal assignment. These experiments correlate different nuclei through chemical bonds, providing a detailed connectivity map of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are fundamental for establishing the connectivity of atoms in this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. It would not show correlations for the isolated methoxy (B1213986) and methoxymethyl protons unless there is through-space coupling observable in a NOESY experiment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on their attached protons. For instance, the protons of the two methoxy groups and the methoxymethyl group would each show a correlation to their respective carbon atoms in the HSQC spectrum. ustc.edu.cn The aromatic CH groups would also be clearly identified.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu HMBC is critical for piecing together the entire structure. It would show correlations from the methoxy protons to the aromatic carbons they are attached to, confirming the 1,2-dimethoxy substitution pattern. Furthermore, correlations between the protons of the methoxymethyl group and the aromatic carbons would definitively establish the position of this substituent on the benzene ring.

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Aromatic-H | Other Aromatic-H | Aromatic-CH | Other Aromatic-C, Methoxy-C, Methoxymethyl-C |

| Methoxy-H (C1-O) | None | Methoxy-C | Aromatic-C1 |

| Methoxy-H (C2-O) | None | Methoxy-C | Aromatic-C2 |

| Methoxymethyl-H (CH₂) | Methoxymethyl-H (CH₃) | Methoxymethyl-C (CH₂) | Aromatic-C4, Methoxymethyl-C (CH₃) |

| Methoxymethyl-H (CH₃) | Methoxymethyl-H (CH₂) | Methoxymethyl-C (CH₃) | Methoxymethyl-C (CH₂) |

Solid-State NMR for Material Characterization

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and conformation of materials in their solid form. nih.gov For this compound, ssNMR could be used to study its crystalline polymorphs or its state when incorporated into a solid matrix.

Research on the parent compound, 1,2-dimethoxybenzene (B1683551), has utilized ¹³C cross-polarization magic-angle spinning (CP MAS) NMR spectroscopy to measure the principal shielding tensors. researchgate.net Such studies can reveal details about the orientation of the methoxy groups relative to the benzene ring in the solid state, which can be influenced by crystal packing forces. researchgate.net This information is complementary to the averaged conformation observed in solution.

X-ray Crystallography for Crystalline Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself may be challenging, the technique is highly applicable to its crystalline derivatives.

The crystal structure of the related compound 1,2-dimethoxybenzene has been determined, revealing that the methoxy groups are in a trans conformation and twisted out of the plane of the benzene ring. researchgate.net For a derivative of this compound, a successful X-ray crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsion angles. This data would offer an unambiguous confirmation of the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of related aromatic compounds, mobile phases consisting of acetonitrile (B52724) and water are common. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com Detection can be achieved using a UV detector, as the benzene ring in the molecule absorbs UV light.

Table 3: Illustrative HPLC Method Parameters for Analysis of Benzene Derivatives

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchcommons.org |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | sielc.com |

| Elution | Isocratic or Gradient | researchcommons.org |

| Flow Rate | 1.0 mL/min | researchcommons.org |

| Detection | UV at a specific wavelength (e.g., 254 nm) | icm.edu.pl |

| Temperature | Ambient or controlled | nih.gov |

This method can be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable purity assessment of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound, also known as veratryl methyl ether, in various matrices. This powerful hyphenated technique is particularly well-suited for analyzing volatile and semi-volatile compounds, making it ideal for the study of this methoxy-substituted benzene derivative, which is often found in complex mixtures derived from lignin (B12514952) degradation or wood pyrolysis. shimadzu.comund.edursc.org

The GC component separates individual compounds from a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile carrier gas. Following separation, the mass spectrometer ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings

In GC-MS analysis, this compound is identified by its characteristic retention time and mass spectrum. The compound has a molecular weight of 182.22 g/mol . shimadzu.com Under electron ionization (70 eV), the molecule undergoes predictable fragmentation. The mass spectrum typically displays a molecular ion peak (M⁺) at m/z 182. A prominent and often base peak is observed at m/z 151, which corresponds to the loss of a methoxy group (-OCH₃) radical, forming a stable benzylic cation. This fragmentation is a characteristic feature for methoxy-substituted benzyl (B1604629) compounds. Another significant fragment is seen at m/z 136, resulting from the subsequent loss of a methyl group from the m/z 151 ion. The NIST Mass Spectrometry Data Center libraries contain reference spectra for this compound, with one entry listing major ions at m/z 151, 182, 107, and 136, and another showing peaks at m/z 151, 182, and 152. shimadzu.com

The chromatographic behavior of this compound is defined by its Kovats Retention Index (RI), which aids in its identification across different systems. On a standard non-polar column, it has a reported Kovats RI of 1413. shimadzu.com In studies analyzing the degradation products of lignin, various phenolic and aromatic compounds are identified, and GC-MS provides the necessary resolution and identification capabilities to distinguish these structurally similar molecules. und.edursc.org While specific operational parameters can vary between laboratories, methods for analyzing lignin pyrolysates often employ capillary columns like the Stabilwax (a polar column) or standard non-polar columns like those with a 5% diphenyl / 95% dimethyl polysiloxane phase. shimadzu.comwvu.edu Temperature programming is essential to elute a wide range of compounds, often starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to ensure the separation of both volatile and higher-boiling point components. shimadzu.comwvu.edu

Below are interactive tables summarizing the key identification parameters for this compound and a representative set of GC-MS operating conditions used for the analysis of related compounds.

Table 1: Key Identification Parameters for this compound

| Parameter | Value | Source |

| Synonyms | 3,4-Dimethoxybenzyl methyl ether; Veratryl alcohol methyl ether | shimadzu.com |

| CAS Number | 3840-28-6 | shimadzu.com |

| Molecular Formula | C₁₀H₁₄O₃ | shimadzu.com |

| Molecular Weight | 182.22 | shimadzu.com |

| Kovats Retention Index (non-polar column) | 1413 | shimadzu.com |

| Major Mass Fragments (m/z) | 182 (M⁺), 151, 136, 107 | shimadzu.com |

Table 2: Representative GC-MS Analytical Conditions for Lignin-Derived Compounds

| Parameter | Condition | Source |

| GC System | Agilent GC System | wvu.edu |

| Column | HP-5 (or similar 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | wvu.edu |

| Carrier Gas | Helium, 1 mL/min constant flow | wvu.edu |

| Inlet Temperature | 250 °C | wvu.edu |

| Injection Mode | Splitless | wvu.edu |

| Oven Program | Initial 150°C, ramp at 15°C/min to 280°C, hold for 3 min | wvu.edu |

| MS System | Quadrupole Mass Selective Detector | researchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV | researchgate.net |

| Mass Range | m/z 25-550 | shimadzu.comwvu.edu |

| Transfer Line Temp. | 280 °C | wvu.eduresearchgate.net |

| Ion Source Temp. | 230-250 °C | wvu.eduresearchgate.net |

**future Directions and Emerging Research Avenues for 1,2 Dimethoxy 4 Methoxymethyl Benzene**

Sustainable and Eco-Friendly Synthesis Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and avoidance of hazardous substances. rsc.orgwisdomlib.orghillpublisher.com Current synthetic methods for dimethoxybenzene derivatives often rely on traditional methylation agents and petroleum-derived precursors. researchgate.netchemicalbook.com Future research is expected to focus on developing more sustainable and eco-friendly synthesis routes for 1,2-dimethoxy-4-(methoxymethyl)benzene.

Key areas of exploration include:

Biomass-Derived Precursors: Leveraging lignin (B12514952), a complex polymer abundant in plant biomass, as a renewable starting material. Veratryl alcohol, a direct precursor to the target molecule, is a natural secondary metabolite in lignin degradation pathways, suggesting that biocatalytic or chemo-catalytic valorization of lignin could provide a direct and sustainable route. medchemexpress.commdpi.com

Green Catalysis: The development and application of reusable and non-toxic catalysts are paramount. Zeolites, for instance, have shown high efficiency in the synthesis of substituted imidazoles under solvent-free conditions and could be adapted for the alkylation or modification of veratrole derivatives. researchgate.netrsc.org Similarly, biomass-based carbon-supported catalysts are being developed for related ether syntheses. nih.gov

Eco-Friendly Reagents and Solvents: Replacing hazardous methylation agents like dimethyl sulfate (B86663) with greener alternatives such as dimethyl carbonate (DMC) is a significant trend. nih.gov DMC, when used with phase-transfer catalysts, offers a safer and more environmentally benign method for O-methylation. targetmol.com Furthermore, employing water or other green solvents in place of volatile organic compounds can drastically reduce the environmental footprint of the synthesis. researchgate.net

Catalytic Protocols: Manganese(I)-catalyzed methoxymethylation of amides using methanol (B129727) as both the reagent and solvent represents an innovative strategy that could potentially be adapted for the synthesis of the target compound, avoiding toxic reagents and multi-step protocols. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Strategies

| Parameter | Traditional Synthesis Approach | Emerging Green Synthesis Approach |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., catechol, guaiacol) | Biomass-derived (e.g., Lignin, veratryl alcohol) |

| Methylating Agents | Dimethyl sulfate, Methyl iodide | Dimethyl carbonate (DMC), Methanol |

| Catalysts | Strong bases (e.g., NaOH, KOH) in stoichiometric amounts | Reusable solid catalysts (e.g., Zeolites, supported metal oxides), Biocatalysts |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical CO2, Ionic Liquids, or solvent-free conditions |

| Byproducts | Inorganic salts, toxic waste streams | Water, CO2, or recyclable byproducts |

Integration into Smart Materials and Responsive Chemical Systems

Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials science. acs.org The electron-rich dimethoxybenzene core of this compound makes it an attractive building block for creating new functional polymers and materials. While direct integration is still an emerging area, the potential is significant.

Future research could focus on:

Stimuli-Responsive Polymers: Incorporating the this compound moiety into polymer backbones could yield materials that respond to electrochemical, pH, or light stimuli. The methoxy (B1213986) groups can influence the polymer's electronic properties and its interaction with its environment. For example, polymers containing dimethoxybenzene units have been explored for their electrochemiluminescence properties. mdpi.com

Biodegradable Polymers: There is a growing demand for biodegradable polymers to address plastic pollution. mdpi.comsyensqo.commdpi.com The structural similarity of the target compound to lignin-derived molecules suggests it could be used as a monomer or additive to create new bio-based and potentially biodegradable polymers, such as polyesters or polyamides. polysciences.com

Self-Assembling Systems: The specific stereochemistry and electronic nature of the compound could be exploited to design molecules that self-assemble into ordered structures like liquid crystals or gels. These systems could find applications in sensing, optics, or controlled release technologies.

Exploration of Novel Reactivity under Non-Standard Conditions

Investigating the behavior of this compound under non-standard reaction conditions can unveil novel reactivity patterns and lead to new synthetic methodologies.

Emerging areas of study include:

Electrochemistry: The electrochemical oxidation of veratryl alcohol, a closely related compound, to produce veratraldehyde has been demonstrated using various catalytic systems. mdpi.comnih.govnih.gov Similar electrochemical methods could be applied to this compound to achieve selective transformations under mild, reagent-free conditions. This could involve C-H activation or coupling reactions mediated by an electric potential.

Photochemistry: The interaction of ultraviolet or visible light with the aromatic ring could induce unique photochemical reactions. mdpi.com Studies on related methoxy-substituted aromatic compounds have shown that light can trigger isomerizations, cyclizations, or electron transfer processes. ias.ac.incapes.gov.br Exploring the photochemistry of the title compound could lead to novel, light-driven synthetic routes or photo-responsive materials.

Mechanochemistry and Sonochemistry: The use of mechanical force (ball-milling) or ultrasound to drive chemical reactions can offer benefits such as reduced solvent use, lower reaction temperatures, and access to different reaction pathways compared to conventional solution-phase chemistry.

Unusual Ionization Behavior: Research on 4-substituted-1-(methoxymethyl)benzene derivatives under positive fast atom bombardment (FAB) ionization has revealed the formation of an unusual [M-H]⁺ ion, indicating that hydride is eliminated from the methylene (B1212753) group. nih.gov Further investigation of its behavior in advanced mass spectrometry techniques could provide fundamental insights into gas-phase ion chemistry and reactivity.

Development of High-Throughput Methodologies for Library Synthesis and Screening

The discovery of new drugs and materials increasingly relies on the rapid synthesis and screening of large numbers of compounds. azolifesciences.comnih.govewadirect.com Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for this purpose. wikipedia.orgnih.govimperial.ac.uklibretexts.org Applying these methodologies to this compound could accelerate the discovery of new applications.

Future efforts will likely involve:

Parallel Synthesis of Derivatives: Developing robust solid-phase or solution-phase synthetic routes to create a library of derivatives. Modifications could be made at various positions, such as electrophilic substitution on the aromatic ring, or transformation of the ether functionalities.

Diversity-Oriented Synthesis: Creating a structurally diverse library of compounds from the common scaffold of this compound to explore a wide range of chemical space. This could involve reactions like amination, esterification, and cross-coupling to attach different building blocks. nih.gov

HTS for Biological Activity: Screening the resulting compound library against a wide array of biological targets (e.g., enzymes, receptors) to identify "hits" for drug discovery. azolifesciences.com The 3,4-dimethoxyphenyl motif is a known feature in many biologically active molecules, suggesting that derivatives could possess interesting pharmacological properties. sciforum.netmdpi.com

Screening for Material Properties: Using automated techniques to screen the library for desired material properties, such as fluorescence, conductivity, or thermal stability, to identify candidates for new functional materials.

Table 2: Potential Modifications for Library Synthesis

| Reaction Type | Target Site on this compound | Potential New Functionality | Application Area |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic Ring (positions 5 or 6) | Halogen, Nitro, Acyl, Alkyl groups | Medicinal Chemistry, Materials Science |

| Ether Cleavage/Modification | Methoxy or Methoxymethyl groups | Hydroxyl, other Alkoxy, Amino groups | Drug Discovery, Polymer Chemistry |

| Side-Chain Oxidation | Methoxymethyl group | Aldehyde, Carboxylic Acid | Synthetic Intermediates, Polymerization |

| Metal-Catalyzed Cross-Coupling | Halogenated Aromatic Ring | Aryl, Alkenyl, Alkynyl groups | Functional Materials, Agrochemicals |

Unexplored Applications in Interdisciplinary Fields

The unique structural features of this compound suggest its potential utility in a range of interdisciplinary fields that have yet to be thoroughly investigated.

Promising, yet unexplored, applications include:

Medicinal Chemistry and Agrochemicals: The 3,4-dimethoxyphenyl moiety is a key structural element in numerous compounds with demonstrated biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.govsciforum.netmdpi.com The title compound could serve as a crucial building block for the synthesis of new therapeutic agents or agrochemicals. For instance, fluorinated analogs of similar compounds have been developed as safer alternatives for insect attractants. nih.gov

Neuroscience: Dimethoxybenzene derivatives have been studied for their potential neuroprotective activities. sciforum.net Future research could explore whether this compound or its derivatives can modulate neurological pathways or offer protection against neurodegenerative diseases.

Biorefining and Sustainable Chemistry: As a lignin-related compound, it could play a role in the circular economy. medchemexpress.com It could be investigated as a bio-based platform chemical, a precursor to biodegradable polymers, or as a signaling molecule to enhance microbial degradation of lignin.

Flavor and Fragrance Industry: Many simple methoxy-substituted aromatic compounds are used as flavoring agents or fragrances. The specific odor profile and properties of this compound could be evaluated for potential applications in this industry.

Q & A

Q. What are the standard synthetic routes for 1,2-dimethoxy-4-(methoxymethyl)benzene, and how do reaction conditions influence yield?

Methodology :